molecular formula C7H6Br2O2 B13703728 2,2-Dibromo-1-(5-methyl-2-furyl)ethanone

2,2-Dibromo-1-(5-methyl-2-furyl)ethanone

Cat. No.: B13703728
M. Wt: 281.93 g/mol
InChI Key: OKVNLONIZULPHR-UHFFFAOYSA-N
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Description

2,2-Dibromo-1-(5-methyl-2-furyl)ethanone is a halogenated ketone featuring two bromine atoms on the α-carbon and a 5-methylfuran substituent. Its structure combines the electrophilic reactivity of the α-dibromo ketone group with the aromatic and electronic effects of the furan ring.

Properties

Molecular Formula

C7H6Br2O2

Molecular Weight

281.93 g/mol

IUPAC Name

2,2-dibromo-1-(5-methylfuran-2-yl)ethanone

InChI

InChI=1S/C7H6Br2O2/c1-4-2-3-5(11-4)6(10)7(8)9/h2-3,7H,1H3

InChI Key

OKVNLONIZULPHR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)C(=O)C(Br)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

2,2-Dibromo-1-(5-methyl-2-furyl)ethanone can be synthesized through the bromination of 1-(5-methyl-2-furyl)ethanone. The reaction typically involves the use of bromine in an organic solvent such as dimethylformamide. The reaction is carried out at a controlled temperature to ensure the selective bromination at the desired positions on the furan ring .

Industrial Production Methods

While specific industrial production methods for 2,2-Dibromo-1-(5-methyl-2-furyl)ethanone are not well-documented, the general approach involves large-scale bromination reactions using similar conditions as those described for laboratory synthesis. The process may be optimized for higher yields and purity through the use of advanced reaction control and purification techniques.

Chemical Reactions Analysis

Types of Reactions

2,2-Dibromo-1-(5-methyl-2-furyl)ethanone undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Bromine: Used for the initial bromination reaction.

    Sodium Borohydride: Commonly used for reduction reactions.

    Organic Solvents: Such as dimethylformamide, used to dissolve reactants and control reaction conditions.

Major Products

    Substituted Furans: Formed through substitution reactions.

    Reduced Furans: Formed through reduction reactions.

    Oxygenated Derivatives: Formed through oxidation reactions.

Scientific Research Applications

2,2-Dibromo-1-(5-methyl-2-furyl)ethanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2-Dibromo-1-(5-methyl-2-furyl)ethanone involves its interaction with various molecular targets. The bromine atoms can participate in electrophilic reactions, making the compound reactive towards nucleophiles. The furan ring provides a stable framework that can undergo various chemical transformations, allowing the compound to interact with different biological and chemical systems .

Comparison with Similar Compounds

Comparison with Structural Analogs

Physical and Spectroscopic Properties

Substituents significantly impact physical properties. For example:

  • 2,2-Dibromo-1-(3-bromophenyl)ethanone melts at 42.5–44°C, lower than methoxy-substituted analogs due to reduced crystallinity from bulky bromine .
  • 2,2-Dibromo-1-(4-methoxyphenyl)ethanone exhibits distinct NMR signals (δ 8.06 ppm for aromatic protons) and IR absorption at 1684 cm⁻¹ (C=O stretch) .

The 5-methylfuran group in the target compound may lower melting points compared to phenyl analogs due to reduced symmetry and increased steric hindrance.

Table 2: Physical Properties
Compound Molecular Weight (g/mol) Melting Point (°C) Key IR (cm⁻¹) Key $^1$H NMR (δ)
2,2-Dibromo-1-(4-methoxyphenyl)ethanone 293.94 86–88 1684 (C=O) 8.06 (d, J=9.3 Hz)
2,2-Dibromo-1-(3-bromophenyl)ethanone 356.84 42.5–44 Not reported Not reported
2,2-Dibromo-1-(2-chlorophenyl)ethanone 312.39 Not reported Not reported Not reported

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